molecular formula C19H24N2O2 B1384916 N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide CAS No. 1020723-81-2

N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide

Cat. No.: B1384916
CAS No.: 1020723-81-2
M. Wt: 312.4 g/mol
InChI Key: SMDSBVDJCRMCBL-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methyl group, and an isopentyloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide typically involves a multi-step process:

    Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 5-amino-2-methylphenylamine is then alkylated with isopentyl bromide in the presence of a base such as potassium carbonate to introduce the isopentyloxy group.

    Amidation: Finally, the alkylated product is reacted with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The isopentyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include the corresponding amine.

    Substitution: Products include various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Material Science: It is studied for its properties as a building block in the synthesis of advanced materials, such as polymers or nanomaterials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide depends on its specific application:

    Pharmaceuticals: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.

    Material Science: It may interact with other molecules to form stable complexes or structures, contributing to the desired material properties.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-2-(methoxy)-benzamide: Similar structure but with a methoxy group instead of an isopentyloxy group.

    N-(5-Amino-2-methylphenyl)-2-(ethoxy)-benzamide: Similar structure but with an ethoxy group instead of an isopentyloxy group.

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide is unique due to the presence of the isopentyloxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)10-11-23-18-7-5-4-6-16(18)19(22)21-17-12-15(20)9-8-14(17)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDSBVDJCRMCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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